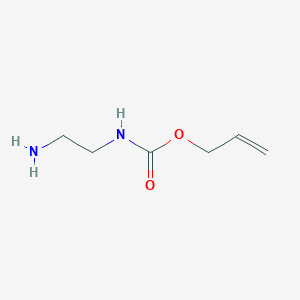

Allyl (2-aminoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOIHSWNTZHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584096 | |

| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223741-66-0 | |

| Record name | Prop-2-en-1-yl (2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl (2-aminoethyl)carbamate chemical properties

An In-depth Technical Guide to Allyl (2-aminoethyl)carbamate for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of modern drug development and complex organic synthesis, molecules that offer precise, controllable reactivity at multiple sites are of paramount importance. This compound is one such molecule, a deceptively simple structure that packs a powerful combination of orthogonal reactivity. It features a primary amine, a cleavable carbamate, and a terminal alkene, making it an invaluable tool for researchers.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. We will move beyond a simple recitation of facts to explain the causality behind its utility, offering field-proven insights for its application in linker chemistry, as a protecting group, and as a versatile synthetic building block. This document is designed for the practicing researcher and drug development professional, providing the technical accuracy and practical context needed to leverage this reagent to its full potential. Its role as a cleavable linker, in particular, has garnered significant interest in the development of sophisticated bioconjugates.[1][2][3]

Part 1: Core Molecular Profile and Physicochemical Properties

The utility of this compound stems directly from its molecular architecture. The strategic placement of three distinct functional groups on a compact ethylenediamine backbone is the key to its versatility.

The primary amine (-NH₂) provides a potent nucleophilic center, ideal for conjugation to electrophilic partners. The allyl carbamate (Alloc-NH-) serves as a robust protecting group for the second nitrogen, which can be selectively removed under mild, palladium-catalyzed conditions, leaving other functional groups intact.[4][5] Finally, the terminal alkene (CH₂=CH-) of the allyl group opens a third avenue for modification through reactions like thiol-ene click chemistry.[6]

Key Physicochemical Data

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. The free base is an oil, while the hydrochloride salt is typically a more stable, crystalline solid, facilitating easier handling and storage.[1]

| Property | Value | Source |

| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate | [7] |

| Synonyms | Alloc-ethylenediamine, N-Alloc-1,2-diaminoethane | [7] |

| CAS Number | 223741-66-0 (free base) | [7] |

| 1049722-41-9 (hydrochloride) | [1][8][9] | |

| Molecular Formula | C₆H₁₂N₂O₂ | [7] |

| Molecular Weight | 144.17 g/mol (free base) | [7] |

| 180.63 g/mol (hydrochloride) | [8] | |

| Appearance | Data not widely available (free base); Solid (hydrochloride) | [1] |

| Storage Temperature | 2-8°C Refrigerator (hydrochloride) | [1] |

Part 2: Synthesis and Characterization

The selective mono-protection of symmetrical diamines like ethylenediamine is a common challenge in organic synthesis, as di-substitution is a frequent and competing side reaction. Effective synthesis of this compound relies on methodologies that favor the mono-acylated product.

Recommended Synthetic Strategy: The Alkyl Phenyl Carbonate Method

A highly effective and selective method for preparing mono-carbamate protected diamines involves the use of alkyl phenyl carbonates as the electrophilic reagent.[10][11] This approach avoids the use of highly reactive and less selective chloroformates. The reaction between ethylenediamine and allyl phenyl carbonate proceeds chemoselectively at the primary amino groups, and by controlling stoichiometry, high yields of the desired mono-protected product can be achieved without the need for complex chromatographic purification.[10][11]

Caption: Workflow for the selective synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the selective mono-protection of diamines.[10][11]

-

Preparation : In a round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (5.0 equivalents) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.

-

Reaction : Prepare a solution of allyl phenyl carbonate (1.0 equivalent) in CH₂Cl₂. Add this solution dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0°C.

-

Equilibration : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess ethylenediamine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : While this method provides high selectivity, residual impurities can be removed by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound is critical. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[6][11][12]

| Technique | Expected Signature |

| ¹H NMR | δ ~5.9 ppm (m, 1H, -CH=CH₂), δ ~5.2 ppm (m, 2H, -CH=CH₂), δ ~4.5 ppm (d, 2H, -O-CH₂-), δ ~3.2 ppm (q, 2H, -NH-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-NH₂), δ ~1.5-2.0 ppm (br s, 3H, -NH- and -NH₂) |

| ¹³C NMR | δ ~156 ppm (C=O, carbamate), δ ~133 ppm (-CH=CH₂), δ ~117 ppm (-CH=CH₂), δ ~65 ppm (-O-CH₂-), δ ~40-43 ppm (ethylenediamine carbons) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch, amine & carbamate), ~2900 (C-H stretch, aliphatic), ~1690-1710 (C=O stretch, carbamate), ~1645 (C=C stretch, alkene) |

| HRMS (ESI+) | Calculated m/z for [C₆H₁₂N₂O₂ + H]⁺: 145.0977. Found: 145.097x. |

Part 3: Chemical Reactivity and Strategic Applications

The true power of this compound lies in the orthogonal nature of its functional groups, which allows for a stepwise and controlled series of synthetic transformations.

Caption: Orthogonal reactivity of this compound's functional groups.

The Nucleophilic Primary Amine

The terminal primary amine is the most common site for initial modification. It readily participates in standard amine chemistries:

-

Acylation: Reaction with acid chlorides or activated esters to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Bioconjugation: Coupling to N-hydroxysuccinimide (NHS) esters or isothiocyanates on biomolecules or surfaces.

The Alloc Group: A Chemoselective Switch

The allylcarbamate (Alloc) group is a cornerstone of its utility, prized for its stability to a wide range of reagents (including acidic and basic conditions) and its selective, mild removal.

Deprotection Protocol: The cleavage of the Alloc group is most efficiently achieved through palladium(0)-catalyzed allylic substitution.[5] A scavenger is required to trap the allyl cation intermediate.

-

Catalyst System : A solution of the Alloc-protected substrate is treated with a catalytic amount of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Scavenger : An excess of a nucleophilic scavenger is added. Common choices include dimedone, triethylsilane, or morpholine.

-

Conditions : The reaction is typically run in an inert solvent like CH₂Cl₂ or THF at room temperature and is often complete within a few hours.

This deprotection unmasks a second primary amine, enabling further sequential functionalization. A recent study has also demonstrated a nucleophilic deprotection protocol using 2-mercaptoethanol and potassium phosphate, providing an alternative for substrates that may be sensitive to transition metals.[4]

Applications in Drug Development

-

Cleavable Linkers for ADCs: In antibody-drug conjugates, the linker's stability in circulation and its cleavability at the target site are critical. This compound can be incorporated into linker designs where the primary amine attaches to the cytotoxic payload and the Alloc-protected amine is later deprotected to attach to the antibody. The resulting carbamate linkage can be designed for cleavage under specific physiological conditions.

-

Building Block for Small Molecules: Its bifunctional nature allows it to serve as a spacer or "handle" in the synthesis of complex molecules, including PROTACs and other targeted therapeutics. It allows for the controlled, directional assembly of different molecular fragments.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the reagent.

-

Personal Protective Equipment (PPE) : Always handle this compound and its solutions in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.[13]

-

Storage : The hydrochloride salt is the preferred form for long-term storage due to its enhanced stability. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] The free base may be more sensitive to atmospheric CO₂ and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Hazards : While a specific, comprehensive safety data sheet (SDS) for the free base is not widely available, related carbamates and diamines can cause skin and eye irritation.[13] Inhalation of dust or vapors should be avoided. Always consult the supplier-specific SDS before use.

Conclusion

This compound is a powerful and versatile reagent whose value is far greater than the sum of its parts. By providing three distinct points of chemical reactivity within a single, compact molecule, it offers researchers a high degree of control in complex synthetic designs. Its application as a mono-protected ethylenediamine surrogate and as a cleavable linker element makes it particularly well-suited for the demands of modern medicinal chemistry and bioconjugation. Understanding the specific properties and reaction conditions detailed in this guide will enable scientists and drug developers to confidently and effectively incorporate this valuable building block into their research programs.

References

-

PubChem. (n.d.). allyl N-(2-aminoethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Initial studies on the synthesis of allyl carbamates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet for Allyl caproate natural. Retrieved from [Link]

-

WIPO Patentscope. (2021). Synthesis method of N-BOC-ethylenediamine. Retrieved from [Link]

-

Amsbio. (n.d.). This compound. Retrieved from [Link]

-

Pittelkow, M. et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of allyl-functionalized cellulose carbamate. Retrieved from [Link]

- Google Patents. (2021). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Synthetic Communications. (2004). A Practical and Efficient Method for the Synthesis of Mono-Boc-Protected Symmetrical Diamines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propen-1-yl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

- Google Patents. (2012). CN102816071B - Synthesis method of N-ethyl ethylene diamine.

-

Journal of the Chemical Society C: Organic. (1967). Syntheses and properties of N-allyl derivatives of ethylenediamine and diethylenetriamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethylenediamine, n-allyl-. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-allyl-2-aminobenzoate - [FTIR] - Spectrum. Retrieved from [Link]

-

PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ALLYL N-(2-AMINOETHYL)CARBAMATE HCL | 1049722-41-9 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. Allyl (2-bromoethyl)carbamate | Benchchem [benchchem.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Utility of a Bifunctional Linker

An In-Depth Technical Guide to Allyl (2-aminoethyl)carbamate: Properties, Synthesis, and Applications in Drug Development

This compound is a bifunctional molecule of significant interest in the fields of medicinal chemistry, chemical biology, and drug development. Its structure comprises three key components: a terminal primary amine, a central carbamate linkage, and a terminal allyl group. This arrangement makes it an exemplary building block, functioning primarily as a cleavable linker and a protective scaffold for primary amines.

The core utility of this compound lies in the allyloxycarbonyl (Alloc) group, which serves as a robust protecting group for the amine. The Alloc group exhibits stability across a wide range of chemical conditions, yet it can be selectively and mildly removed, typically through palladium-catalyzed reactions. This orthogonality makes it invaluable in complex, multi-step syntheses, such as peptide synthesis or the construction of antibody-drug conjugates (ADCs), where precise control over reactive functional groups is paramount. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications, and essential safety procedures for laboratory professionals.

Part 1: Physicochemical and Structural Properties

This compound is defined by a specific molecular structure that dictates its chemical behavior and applications. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 223741-66-0 | [2] |

| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

This data is computationally derived and sourced from the PubChem database.[2]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound hinges on the principle of selective mono-protection of a diamine. Ethylenediamine presents two primary amine groups of equal reactivity. To achieve mono-protection, the reaction stoichiometry must be carefully controlled. A widely adopted and efficient method employs an alkyl phenyl carbonate as the electrophile, which offers high selectivity for primary amines.[3][4]

Causality in Experimental Design:

-

Reagent Choice : Allyl phenyl carbonate is chosen as the "Alloc" group donor. Its reaction with the amine releases phenol, a mild and easily removable byproduct, driving the reaction forward without introducing harsh conditions.

-

Stoichiometry : Using a slight excess of the diamine relative to the allyl phenyl carbonate statistically favors the mono-substituted product over the di-substituted byproduct. However, for maximizing the yield of the desired product based on the limiting reagent, a 1:1 molar ratio is often employed, followed by a careful purification step.

-

Solvent and Temperature : Dichloromethane (CH₂Cl₂) is an excellent solvent as it is relatively inert and facilitates easy workup. The reaction is run at room temperature to ensure a controlled reaction rate, preventing potential side reactions that could occur at elevated temperatures.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reagent Preparation : In a round-bottom flask, dissolve 1.0 equivalent of allyl phenyl carbonate in dichloromethane (CH₂Cl₂).

-

Reaction Initiation : To the stirring solution, add 1.1 equivalents of ethylenediamine dropwise at room temperature. The slight excess of the diamine helps to minimize the formation of the di-protected species.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbonate is consumed.

-

Aqueous Workup : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove the phenol byproduct and any unreacted starting material.

-

Extraction and Drying : Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by silica gel column chromatography to isolate the pure this compound.

Part 3: Core Applications in Drug Development

The primary application of this compound is as a heterobifunctional linker.[5][6][7] It provides a free primary amine for conjugation to a molecule of interest (e.g., a payload drug) while the allyl end can be involved in further transformations or serve as a stable protecting group that can be removed at a strategic point in a synthetic sequence.

The Alloc Group: An Orthogonal Protective Strategy

The Alloc group is central to the functionality of this molecule. It is stable to both acidic and basic conditions that are commonly used to remove other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). This orthogonality is crucial in complex syntheses.

Deprotection Mechanism : The cleavage of the Alloc group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger like dimedone or morpholine. The catalyst coordinates with the allyl group's double bond, leading to its cleavage and the release of the free amine.

Caption: The Alloc group protection and deprotection cycle.

Key Applications:

-

Peptide Synthesis : In solid-phase or solution-phase peptide synthesis, an amino acid can be attached to the primary amine of this compound. The Alloc group protects the other end, which can be deprotected later to extend the peptide chain or conjugate it to another molecule.

-

ADC Linkers : The compound is explicitly marketed as an "ADC Linker".[5] In this context, the primary amine can be acylated with a cytotoxic drug payload. The resulting construct can then be attached to an antibody, with the Alloc group serving as a stable linkage that can be cleaved under specific conditions to release the drug at the target site. The allyl group itself is found in many natural products with anticancer properties, making it a valuable structural motif in drug design.[8]

-

Fragment-Based Drug Design : As a small, functionalized molecule, it serves as a fragment for building more complex therapeutic agents. Carbamate structures are often used as more stable surrogates for peptide bonds, which can improve the drug-like properties of a potential therapeutic.[9]

Part 4: Safety, Handling, and Storage

Hazard Assessment :

-

Skin and Eye Contact : Expected to be corrosive and may cause severe burns.[10] Immediate and thorough rinsing is critical upon contact.

-

Inhalation : Vapors or mists may cause respiratory irritation.[10] All handling should be performed in a well-ventilated area or chemical fume hood.

-

Ingestion : May be harmful if swallowed. Do not induce vomiting; seek immediate medical attention.

Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield | Protects against splashes and vapors. |

| Hand | Nitrile or other chemically resistant gloves | Prevents skin contact and potential burns. |

| Body | Laboratory coat | Protects clothing and underlying skin. |

| Respiratory | Use in a chemical fume hood | Avoids inhalation of potentially irritating vapors. |

Handling and Storage Protocol:

-

Handling : Use only under a chemical fume hood.[10] Grounding of equipment may be necessary to prevent static discharge if handling large quantities.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its value is derived from the orthogonal cleavability of the Alloc protecting group, combined with the reactive potential of its terminal primary amine. This unique combination allows for its seamless integration into complex synthetic pathways for creating advanced therapeutics like ADCs and modified peptides. A thorough understanding of its properties, synthesis, and handling protocols, as presented in this guide, is essential for leveraging its full potential in a research and development setting.

References

- LabSolutions. Allyl (2-aminoethyl)

- PubChem. allyl N-(2-aminoethyl)

- PubChem. This compound hydrochloride | C6H13ClN2O2 | CID 16213719.

- Fisher Scientific.

- Fisher Scientific.

- Amsbio. Allyl (2-aminoethyl)

- Benchchem. Allyl (2-bromoethyl)

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

- Pittelkow, M. et al.

- PubMed Central (PMC).

- Cole-Parmer.

- OMICS. Allyl (2-aminoethyl)

- Fernando Amat Bioimaging Research. Allyl (2-aminoethyl)

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. amsbio.com [amsbio.com]

- 6. This compound (hydrochloride) | Fernando Amat Bioimaging Research [fernandoamat.com]

- 7. This compound | OMICS [omicsbean.com]

- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allyl (2-bromoethyl)carbamate | Benchchem [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to Allyl (2-aminoethyl)carbamate (CAS Number 223741-66-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal primary amine and an allyl-protected secondary amine, makes it a valuable building block, particularly as a cleavable linker in complex molecular constructs. This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Chemical Properties and Structure

This compound, with the CAS number 223741-66-0, is a colorless to light yellow liquid at room temperature.[1] Its bifunctional nature is key to its utility, offering two distinct reactive sites for sequential chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 223741-66-0 | [2] |

| Molecular Formula | C₆H₁₂N₂O₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Density | 1.039 g/cm³ (Predicted) | [1] |

| Boiling Point | 248.6 °C at 760 mmHg (Predicted) | |

| Appearance | Colorless to light yellow liquid | [1] |

| SMILES | C=CCOC(=O)NCCN | [2] |

| InChI | InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9) | [2] |

The allyl carbamate (Alloc) group serves as a protecting group for the secondary amine, which can be selectively removed under mild conditions, leaving the primary amine available for further functionalization. This orthogonality is a desirable characteristic in multi-step organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through the selective mono-protection of ethylenediamine. A reliable method for this transformation utilizes alkyl phenyl carbonates as the electrophiles, which offers high selectivity for the mono-carbamate protection of primary amines.[3][4]

Experimental Protocol: Synthesis of (2-Aminoethyl)carbamic Acid Allyl Ester

This protocol is adapted from the general procedure described by Pittelkow, M., et al. (2002).[4]

Materials:

-

Ethylenediamine

-

Allyl phenyl carbonate

-

Ethanol, absolute

-

Hydrochloric acid (2M)

-

Sodium hydroxide (2M)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of ethylenediamine (1.0 equivalent) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser, add allyl phenyl carbonate (1.0 equivalent).

-

Heat the reaction mixture to a gentle reflux and stir overnight (approximately 18 hours).

-

Cool the reaction mixture to room temperature and concentrate the solution using a rotary evaporator.

-

To the residue, add water and carefully adjust the pH to approximately 3 with 2M HCl.

-

Extract the aqueous phase with dichloromethane (3x) to remove phenol and any di-protected byproduct.

-

Adjust the pH of the aqueous phase to 12 with 2M NaOH.

-

Extract the product from the aqueous phase with dichloromethane (5x).

-

Combine the organic extracts from the final extraction, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Aminoethyl)carbamic acid allyl ester as a colorless oil.[3]

Caption: Synthetic workflow for this compound.

The Role as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

A key application of this compound is as a component of cleavable linkers in the design of Antibody-Drug Conjugates (ADCs).[1][5] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[6] The linker connecting the antibody and the drug is a critical component, as it must be stable in systemic circulation but efficiently cleaved to release the drug at the tumor site.[7][8]

The allyl carbamate group is particularly useful in this context as it can be selectively cleaved by palladium-based catalysts.[9] This cleavage is bioorthogonal, meaning it can occur in a biological environment without interfering with native biochemical processes.

Mechanism of Cleavage

The deprotection of the allyl carbamate is typically achieved through a palladium(0)-catalyzed reaction. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile, leading to the release of the deprotected amine.[9]

Caption: Mechanism of palladium-catalyzed allyl carbamate cleavage.

In the context of an ADC, the primary amine of this compound can be used to attach the cytotoxic drug, while the allyl carbamate-protected amine can be linked to the antibody. Upon reaching the target cell, a palladium catalyst, which can be co-administered or targeted to the tumor, would cleave the allyl carbamate, releasing the drug-amine conjugate.

Spectroscopic Data

For a technical guide, representative spectroscopic data is crucial for compound verification.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the allyl group (typically in the range of 5-6 ppm), the methylene protons adjacent to the oxygen and nitrogen atoms, and the ethylenediamine backbone protons.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (around 156 ppm), the vinyl carbons of the allyl group (around 117 and 133 ppm), and the carbons of the ethylenediamine moiety.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ).[2][3]

Note: While a specific, published spectrum for this compound was not identified in the literature search, the expected chemical shifts are based on known values for similar structures.[3][10][11][12][13][14]

Biocompatibility and Safety Considerations

For applications in drug development, the biocompatibility of the linker and any cleavage byproducts is of paramount importance. While carbamates as a class have been used in various pharmaceutical applications, the in vivo stability and potential toxicity of the specific allyl carbamate linker and the palladium catalyst must be considered.

-

In Vivo Stability: The stability of the linker in plasma is a critical factor. Premature cleavage can lead to off-target toxicity. Studies on similar linker technologies have shown that the in vivo half-life of the linker can be substantial, suggesting good stability in circulation.[8][15]

-

Palladium Biocompatibility: The use of a palladium catalyst for cleavage introduces the need to consider the biocompatibility of palladium. While palladium alloys are used in biomedical devices and are generally considered safe, the potential for hypersensitivity and the effects of low-level corrosion products should be evaluated in the context of the specific therapeutic application.[16]

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and, most notably, in the development of advanced drug delivery systems like ADCs. Its straightforward synthesis, coupled with the specific and mild conditions required for the cleavage of the allyl carbamate group, makes it an attractive component for constructing complex, targeted therapeutics. Further research into its in vivo stability and the biocompatibility of the complete linker-drug-catalyst system will be crucial for its successful translation into clinical applications.

References

- Pittelkow, M., et al. (2005).

- Stenton, B. J., et al. (2018). A Thioether-directed Palladium-cleavable Linker for Targeted Bioorthogonal Drug Decaging. Chemical Science, 9(20), 4566-4570.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). A Simple and Efficient Method for the Preparation of Mono-Carbamate-Protected Diamines. Organic Syntheses, 79, 184.

- Wataha, J. C., & Shor, K. (2010). Palladium alloys for biomedical devices. Expert Review of Medical Devices, 7(4), 489-501.

-

PubChem. This compound hydrochloride. [Link]

- Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 11(2), 843-852.

- Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

PubChem. allyl N-(2-aminoethyl)carbamate. [Link]

- Bernardes, G. J. L., et al. (2018). A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging. Chemical Science, 9(20), 4566-4570.

- Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs. In Antibody-Drug Conjugates (pp. 1-28). Humana Press, New York, NY.

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Janine The Tutor. (2020, December 8). How many uniques 1H NMR and 13C NMR signals exist for each compound? How many unique 1 H NMR and 13C [Video]. YouTube. [Link]

- Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(10), 1639.

-

PubChem. (2-Aminoethyl)carbamic acid. [Link]

- Zhao, P., et al. (2021).

-

NIST. Ethyl N-(2-methylphenyl)carbamate. [Link]

-

SpectraBase. Allyl N-(2-hydroxyethyl)carbamate - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Palladium alloys for biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Allyl (2-aminoethyl)carbamate

Abstract

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in modern organic synthesis and drug development. Featuring a terminal primary amine and an allyl carbamate (Alloc) protected amine, it serves as a versatile building block, particularly as a cleavable linker in complex molecular architectures like antibody-drug conjugates (ADCs).[1][2][3] The Alloc group provides robust protection under a wide range of conditions while allowing for specific, mild deprotection using palladium catalysis, rendering it orthogonal to common protecting groups such as Boc and Fmoc.[4][5][6] This guide provides a comprehensive overview of the selective synthesis of this compound from ethylenediamine, details a robust experimental protocol, and outlines a thorough characterization workflow to validate the final product's identity and purity.

The Strategic Importance of the Alloc Group in Amine Protection

In multi-step synthesis, the differential protection of functional groups is paramount. Polyamines, such as ethylenediamine, present a distinct challenge: how to selectively functionalize one amine while leaving the other available for subsequent reactions. The allyloxycarbonyl (Alloc) protecting group is an elegant solution to this problem.

Causality Behind the Choice of Alloc:

-

Orthogonality: The true power of the Alloc group lies in its unique deprotection mechanism. It is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[5][7] This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis, where multiple protecting groups must be removed sequentially without affecting others.

-

Mild Deprotection: The Alloc group is typically removed under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger (e.g., morpholine, dimedone, or a silane).[4][6] This process avoids harsh acidic or basic reagents that could compromise sensitive functionalities elsewhere in the molecule.

The synthesis of this compound is, therefore, a foundational procedure for chemists looking to leverage the strategic advantages of the Alloc protecting group.

Synthesis of this compound

The most direct and efficient method for preparing this compound is the selective mono-acylation of ethylenediamine with allyl chloroformate.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. A key challenge is preventing the formation of the double-acylated byproduct. This is typically controlled by:

-

Stoichiometry: Using a large excess of the diamine compared to the chloroformate, which statistically favors mono-substitution. However, this complicates purification.

-

Controlled Addition at Low Temperature: A more practical approach involves the slow, dropwise addition of allyl chloroformate to a solution of ethylenediamine at a reduced temperature (0 °C). This minimizes the reaction rate and allows the mono-substituted product to form preferentially before it can react a second time.

The reaction releases hydrochloric acid (HCl) as a byproduct, which would protonate the remaining amine groups, deactivating them. Therefore, a base (such as pyridine or an inorganic base like NaHCO₃) is added to act as an acid scavenger, neutralizing the HCl and ensuring the reaction proceeds efficiently.[8]

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic attack of ethylenediamine on allyl chloroformate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, followed by the characterization outlined in Section 3, confirms the synthesis of the target compound.

Materials:

-

Ethylenediamine (≥99%)

-

Allyl chloroformate (≥97%)[9]

-

Pyridine (Anhydrous)

-

Dichloromethane (DCM, Anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (e.g., 6.0 g, 100 mmol, 5 equivalents) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve allyl chloroformate (e.g., 2.41 g, 20 mmol, 1 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add this solution dropwise to the cooled ethylenediamine solution over a period of 1 hour. Rationale: Slow addition at low temperature is crucial to control the exothermic reaction and maximize the yield of the mono-protected product.[8][10]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Workup - Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of water to quench the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess ethylenediamine, then with saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often pure enough for many applications. If further purification is required, column chromatography on silica gel (using a gradient of DCM/Methanol, e.g., 95:5 increasing to 90:10) will yield the pure product.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The expected data from standard analytical techniques are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [11] |

| Molecular Weight | 144.17 g/mol | [11] |

| Appearance | Colorless to pale yellow oil | (Typical) |

Spectroscopic Data

The following table presents the expected data for confirming the successful synthesis of the target molecule.

| Technique | Expected Results | Interpretation |

| ¹H NMR | δ ~5.9 ppm (m, 1H), δ ~5.3 ppm (d, 1H), δ ~5.2 ppm (d, 1H), δ ~4.5 ppm (d, 2H), δ ~3.2 ppm (q, 2H), δ ~2.8 ppm (t, 2H), δ ~5.1 ppm (br s, 1H, NH), δ ~1.5 ppm (br s, 2H, NH₂) | Confirms the presence of the allyl group (-CH=, =CH₂, -OCH₂-)[12][13] and the ethylenediamine backbone (-NHCH₂CH₂NH₂). |

| ¹³C NMR | δ ~156.5 (C=O), δ ~133.0 (-CH=), δ ~117.5 (=CH₂), δ ~65.5 (-OCH₂-), δ ~43.5 (-NHCH₂-), δ ~41.5 (-CH₂NH₂) | Identifies the carbamate carbonyl carbon, the two unique carbons of the allyl double bond, and the carbons of the ethyl backbone.[14] |

| FT-IR (cm⁻¹) | 3350-3250 (N-H stretch, primary amine & secondary amide), 3080 (sp² C-H stretch), 2940-2850 (sp³ C-H stretch), 1690-1710 (C=O stretch, carbamate), 1645 (C=C stretch), 1530 (N-H bend) | Provides definitive evidence of key functional groups: the primary amine (NH₂), the carbamate (C=O and N-H), and the allyl (C=C) moieties.[15][16] |

| Mass Spec. (ESI+) | m/z = 145.09 [M+H]⁺ | Corresponds to the exact mass of the protonated molecule (C₆H₁₃N₂O₂⁺), confirming the molecular weight.[11] |

Applications and Deprotection

The primary utility of this compound is as a heterobifunctional linker. The terminal primary amine is available for conjugation to a substrate (e.g., a carboxylic acid on a drug molecule to form an amide bond), while the Alloc-protected amine can be deprotected at a later synthetic stage to reveal a new reactive site.

Deprotection of the Alloc Group: The cleavage is achieved with a palladium(0) catalyst. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, releasing the unstable carbamic acid that spontaneously decarboxylates to yield the free amine and CO₂.[6]

Typical Deprotection Conditions:

-

Reagents: Pd(PPh₃)₄ (0.05 - 0.1 eq.), Scavenger (e.g., Morpholine, 10-20 eq.)

-

Solvent: Anhydrous DCM or THF

-

Conditions: Room temperature, under an inert atmosphere (N₂ or Ar)

Conclusion

This guide has detailed the synthesis and characterization of this compound, a valuable synthetic intermediate. The rationale for using the Alloc protecting group, centered on its orthogonal cleavage properties, has been explained. By following the robust synthesis protocol and verifying the product against the provided characterization data, researchers can confidently prepare this versatile building block for applications in pharmaceutical development, bioconjugation, and advanced organic synthesis.

References

- Chen, J. T., & Benson, W. R. (n.d.).

- López-Luke, T., et al. (2022).

- (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...

- (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics | AIP Publishing.

-

(n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

- (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.

-

(n.d.). allyl N-(2-aminoethyl)carbamate. PubChem. Retrieved from [Link]

- (n.d.). This compound | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.

- (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.

- (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.

- (n.d.). Amino Acid-Protecting Groups.

- (2017). Protecting Groups - Lokey Lab Protocols. Wikidot.

- (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652).

- (n.d.). Protecting Groups in Peptide Synthesis | Request PDF.

-

(n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Total Synthesis. Retrieved from [Link]

- (n.d.). Allyl (2-bromoethyl)

- (n.d.).

- (n.d.). The Synthesis and Polymerization of Some Allyl Esters of Carbamic Acid. ElectronicsAndBooks.

- Pittelkow, M. (n.d.).

- (n.d.). 13 C NMR spectra of allyl-functionalized cellulose carbamate (AFC 02,... | Download Scientific Diagram.

- (n.d.).

- (n.d.). (2-Aminoethyl)

- (n.d.). benzyl allyl(2-oxoethyl)

- (n.d.).

- (n.d.). ALLYL BUTYRATE(2051-78-7) 1H NMR spectrum. ChemicalBook.

- (n.d.). Allyl (2-aminoethyl)

- (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using...

- (n.d.). US2476637A - Method of preparing chloroformates. Google Patents.

- (n.d.).

- (n.d.).

- (n.d.). Allyl alcohol(107-18-6) 1H NMR spectrum. ChemicalBook.

- (n.d.). Allyl N-(2-hydroxyethyl)carbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of Allyl (2-aminoethyl)carbamate: A Technical Guide

Introduction

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in chemical synthesis and drug development.[1][2] Its structure incorporates a reactive allyl group, a carbamate linkage, and a primary amine, making it a versatile building block and a cleavable linker in more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and track its transformations in subsequent reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram illustrating the structure of this compound with numbering for the carbon and hydrogen atoms to facilitate the discussion of NMR data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H1 (CH₂) | ~5.25 | Doublet of doublets | 2H | Vinylic protons on a terminal alkene. |

| H2 (CH) | ~5.85 | Multiplet | 1H | Vinylic proton coupled to both sets of terminal vinylic protons and the allylic CH₂. |

| H3 (CH₂) | ~4.53 | Doublet | 2H | Allylic protons adjacent to the carbamate oxygen, deshielded. |

| H7 (NH) | Broad singlet | 1H | Carbamate N-H proton, chemical shift can vary with solvent and concentration. | |

| H8 (CH₂) | ~3.22 | Multiplet | 2H | Methylene group adjacent to the carbamate nitrogen. |

| H9 (CH₂) | ~2.81 | Triplet | 2H | Methylene group adjacent to the primary amine. |

| H10 (NH₂) | ~2.04 | Broad singlet | 2H | Primary amine protons, chemical shift and appearance are highly dependent on solvent, concentration, and temperature. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (=CH₂) | ~117 | Terminal alkene carbon.[3] |

| C2 (=CH) | ~133 | Internal alkene carbon.[3] |

| C3 (O-CH₂) | ~65 | Allylic carbon attached to the carbamate oxygen. |

| C5 (C=O) | ~156 | Carbonyl carbon of the carbamate group. |

| C8 (N-CH₂) | ~40 | Carbon adjacent to the carbamate nitrogen. |

| C9 (N-CH₂) | ~42 | Carbon adjacent to the primary amine nitrogen. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher (for carbon) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for observing all carbon signals, especially the quaternary carbonyl carbon.

-

Data Processing: Process the FID, apply Fourier transform, and perform phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400-3250 | Two sharp to medium bands for the primary amine.[4][5] |

| N-H (Carbamate) | Stretch | ~3300 | Medium, sharp band. |

| C-H (Alkene) | Stretch | 3100-3000 | Medium to weak bands. |

| C-H (Alkane) | Stretch | 3000-2850 | Medium to strong bands. |

| C=O (Carbamate) | Stretch | ~1700 | Strong, sharp band. |

| N-H (Amine) | Bend (Scissoring) | 1650-1580 | Medium to strong, sharp band.[4][6] |

| C=C (Alkene) | Stretch | ~1645 | Medium, sharp band. |

| C-N (Aliphatic) | Stretch | 1250-1020 | Medium to weak bands.[4] |

| =C-H | Bend (Out-of-plane) | 1000-650 | Strong bands characteristic of the alkene substitution pattern. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as either transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

For this compound (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17 g/mol [7]), the following observations are expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the intact molecule with one electron removed. Due to the presence of two nitrogen atoms, this will be an even-numbered mass, consistent with the nitrogen rule.

-

Key Fragmentation Pathways:

-

Loss of the allyl group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z = 103 and a radical cation at m/z = 41 (the allyl cation).

-

Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation for carbamates, which would result in a fragment at m/z = 100.

-

Cleavage of the ethylamine side chain: Fragmentation can occur at various points along the ethylamine chain, leading to characteristic amine-containing fragments.

-

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a valuable reference for researchers working with this compound. Experimental verification of these spectral features will provide unambiguous confirmation of the molecule's identity and purity, which is a critical step in any synthetic or drug development workflow.

References

-

U.S. National Library of Medicine. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (2020, February 1). Mass Spectra of Some Carbamate Pesticides. Oxford Academic. Retrieved from [Link]

-

U.S. National Library of Medicine. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of N-Substituted Ethyl Carbamates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

-

Amsbio. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). allyl N-(2-aminoethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Oza Lab. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of allyl-functionalized cellulose carbamate. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. This compound | Oza Lab [oza-lab.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wikieducator.org [wikieducator.org]

- 7. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Carbamate-Based Linkers in Drug Development

Foreword: The Critical Role of Linker Chemistry in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not a mere tether but a critical determinant of therapeutic success. It is the silent orchestrator that dictates the stability, pharmacokinetics, and, most importantly, the targeted release of a potent payload. Among the diverse chemical moieties employed as linkers, the carbamate group stands out for its unique blend of stability and tunable lability. This guide provides an in-depth exploration of the mechanism of action of carbamate-based linkers, offering researchers and drug development professionals a comprehensive understanding of their design, application, and evaluation.

The Fundamental Chemistry of the Carbamate Bond: A Balance of Stability and Controlled Release

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-N(R')-R''), possesses a chemical nature that is inherently more stable than an ester linkage due to the delocalization of the nitrogen lone pair into the carbonyl group. This inherent stability is paramount for linkers in systemic circulation, preventing premature drug release that could lead to off-target toxicity and a diminished therapeutic window.

However, the true elegance of the carbamate linker lies in its susceptibility to specific cleavage mechanisms under defined physiological or pathological conditions. This controlled release is the cornerstone of its utility in targeted drug delivery. The cleavage of a carbamate linker is primarily governed by two distinct, yet sometimes overlapping, mechanisms: enzymatic hydrolysis and pH-dependent degradation.

Enzymatic Cleavage: Leveraging the Cellular Machinery

A predominant mechanism for the release of payloads from carbamate-linked drugs, particularly within the intracellular environment, is enzymatic hydrolysis. Cathepsins, a class of lysosomal proteases, are often the key players in this process. For instance, in many ADC designs, the linker is engineered to be a substrate for Cathepsin B, which is often upregulated in tumor cells.

The process begins with the internalization of the ADC into the target cell, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes. Here, Cathepsin B can cleave a specific peptide sequence adjacent to the carbamate linker, initiating a cascade that leads to the release of the cytotoxic payload. A common strategy involves a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), positioned between the peptide cleavage site and the carbamate nitrogen. Once the peptide is cleaved, the PABC undergoes a 1,6-elimination reaction, which in turn liberates the drug molecule.

Caption: Enzymatic cleavage cascade of a carbamate-linked ADC.

pH-Dependent Hydrolysis: Exploiting the Tumor Microenvironment

The acidic microenvironment of tumors and the lower pH of endosomes and lysosomes (pH 5.0-6.5) compared to the bloodstream (pH 7.4) provide another avenue for targeted drug release through pH-sensitive carbamate linkers. While carbamates are generally stable at physiological pH, their hydrolysis can be accelerated under acidic conditions.

This pH-dependent cleavage can be engineered by modifying the electronic properties of the carbamate group. For instance, the introduction of electron-withdrawing groups on the oxygen or nitrogen substituents can increase the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water. This strategy, however, requires a delicate balance, as excessive destabilization can lead to premature linker cleavage in circulation.

More sophisticated designs incorporate acid-cleavable groups in proximity to the carbamate, which, upon protonation in an acidic environment, trigger a conformational change or an electronic cascade that facilitates carbamate bond scission.

Carbamate Linkers in Action: Case Studies in ADCs and PROTACs

The versatility of carbamate linkers is evident in their successful implementation in both ADCs and PROTACs, albeit with different strategic considerations.

Antibody-Drug Conjugates (ADCs): Precision Payload Delivery

In ADCs, the primary objective is to maintain a stable linkage between the antibody and the cytotoxic payload in circulation and to ensure efficient release of the payload only upon internalization into the target cancer cell. The carbamate linker plays a crucial role in achieving this.

A notable example is the linker technology used in some modern ADCs, which often combines a protease-cleavable peptide with a self-immolative carbamate-based spacer. This dual mechanism ensures that the drug is released only in the lysosomal compartment of the target cell, minimizing off-target toxicity.

Table 1: Comparative Stability of Different Linker Chemistries in Human Plasma

| Linker Type | Half-life (days) in Human Plasma | Primary Cleavage Mechanism |

| Hydrazone | 1-3 | pH-dependent hydrolysis |

| Disulfide | 3-7 | Thiol-disulfide exchange |

| Carbamate (non-cleavable) | > 14 | Non-cleavable |

| Carbamate (enzyme-cleavable) | > 10 (in plasma), < 1 (in lysosome) | Enzymatic hydrolysis |

Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is critical for achieving the correct ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

While the primary role of the linker in PROTACs is to bridge the two binding moieties with optimal length and flexibility, the stability of the linker is equally important for maintaining the integrity of the PROTAC molecule. Carbamate linkers are often employed in PROTAC synthesis due to their synthetic tractability and high stability, ensuring that the PROTAC remains intact to effectively induce protein degradation. In this context, the carbamate is typically part of a stable, non-cleavable linker architecture.

Experimental Protocols for the Evaluation of Carbamate Linker Stability and Cleavage

The successful development of a carbamate-linked therapeutic requires rigorous experimental validation of its stability and cleavage kinetics. The following protocols provide a framework for these critical assessments.

Protocol: Synthesis of a Carbamate-Linked Conjugate

This protocol outlines the general steps for conjugating a drug molecule containing a hydroxyl or amine functional group to a linker bearing a chloroformate or an activated carbonate.

-

Activation of the Linker: If starting with a carboxylic acid-containing linker, activate it using a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide) to form an NHS ester.

-

Formation of the Carbamate Bond:

-

From a Hydroxyl Group: React the hydroxyl-containing drug with a linker containing a chloroformate or an isocyanate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in an aprotic solvent (e.g., dichloromethane, DCM, or dimethylformamide, DMF).

-

From an Amine Group: React the amine-containing drug with a linker containing a chloroformate or an activated carbonate (e.g., p-nitrophenyl carbonate) in the presence of a base like DIEA in an aprotic solvent.

-

-

Purification: Purify the resulting carbamate-linked conjugate using column chromatography (e.g., silica gel or reversed-phase HPLC) to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the conjugate using analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Caption: Workflow for the synthesis of a carbamate-linked conjugate.

Protocol: In Vitro Stability Assay in Human Plasma

This assay evaluates the stability of the carbamate linker in a biologically relevant matrix.

-

Preparation: Prepare a stock solution of the carbamate-linked conjugate in a suitable solvent (e.g., DMSO).

-

Incubation: Spike the conjugate into human plasma at a final concentration of 1-10 µM. Incubate the samples at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the plasma sample.

-

Sample Processing: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining at each time point.

-

Data Interpretation: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) of the conjugate in human plasma.

Protocol: In Vitro Lysosomal Cleavage Assay

This assay assesses the susceptibility of the carbamate linker to enzymatic cleavage in a simulated lysosomal environment.

-

Preparation: Prepare a lysosomal homogenate from a relevant cell line or use commercially available lysosomal enzymes (e.g., Cathepsin B).

-

Incubation: Incubate the carbamate-linked conjugate in a lysosomal buffer (e.g., pH 5.0) containing the lysosomal homogenate or purified enzyme at 37°C. Include a control sample without the enzyme.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Processing: Quench the reaction and process the samples as described in the plasma stability assay.

-

Analysis: Use LC-MS to quantify the amount of released payload and remaining intact conjugate.

-

Data Interpretation: Compare the rate of payload release in the presence and absence of the enzyme to determine the extent of enzymatic cleavage.

Conclusion: The Future of Carbamate Linkers in Drug Design

Carbamate-based linkers represent a powerful and versatile tool in the arsenal of the medicinal chemist. Their inherent stability, coupled with the ability to engineer specific cleavage mechanisms, allows for the development of highly targeted and effective therapeutics. As our understanding of disease biology and cellular trafficking deepens, so too will our ability to design the next generation of carbamate linkers with even greater precision and control. The continued innovation in linker chemistry will undoubtedly be a driving force in the advancement of ADCs, PROTACs, and other targeted drug delivery platforms.

References

-

The role of the linker in antibody–drug conjugates. Pharmaceuticals (Basel). [Link]

-

Linker Technologies for Antibody-Drug Conjugates. ADC Review. [Link]

-

Self-immolative linkers in antibody-drug conjugates. Drug Discovery Today: Technologies. [Link]

-

PROTAC Linkerology: An Empirical and Rational Science. Journal of Medicinal Chemistry. [Link]

-

An Overview of Linkers in Antibody-Drug Conjugates. Molecules. [Link]

An In-depth Technical Guide to the Reactivity of the Allyl Group in Carbamates for Drug Development Professionals

Introduction: The Strategic Value of the Allyl Carbamate (Alloc) Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and nucleotide chemistry, the choice of protecting groups is paramount.[1][2][3] The allyloxycarbonyl (Alloc) group has emerged as a uniquely versatile tool for the protection of amines due to its distinct reactivity profile.[4] Unlike acid-labile groups (e.g., Boc) or base-labile groups (e.g., Fmoc), the Alloc group is cleaved under remarkably mild and near-neutral conditions using transition metal catalysis, most commonly with palladium.[4][5][6] This orthogonality is the cornerstone of its utility, allowing for selective deprotection without disturbing other sensitive functionalities within a complex molecule.[5][6][7]

The stability of the carbamate linkage itself provides a robust shield for the amine functionality against a wide array of synthetic conditions.[8][9] The true elegance of the Alloc group, however, lies in the specific and triggerable reactivity of the terminal allyl moiety, which can be activated for cleavage by a palladium(0) catalyst.[4][10] This guide will explore the mechanistic underpinnings of this reactivity, provide practical guidance on experimental execution, and discuss its strategic deployment in the synthesis of pharmaceutically relevant molecules.

The Core of Alloc Reactivity: The Palladium-Catalyzed Deprotection Mechanism

The cleavage of the allyl carbamate is a catalytic cycle initiated by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4][11] The process is not a simple hydrolysis but a nuanced organometallic transformation.

The key steps are as follows:

-

Oxidative Addition : The Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond to form a π-allylpalladium(II) complex.[4][12]

-

Decarboxylation : The resulting carbamate anion is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[4][10]

-

Nucleophilic Scavenging and Catalyst Regeneration : A crucial component of this reaction is an "allyl scavenger." This nucleophilic species attacks the π-allylpalladium(II) complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6][13]

The choice of scavenger is critical to prevent side reactions, most notably the N-allylation of the newly deprotected amine by the reactive allyl cation intermediate.[13][14]

Visualizing the Catalytic Cycle

Caption: Palladium-catalyzed deprotection of an allyl carbamate.

Experimental Design and Optimization: A Scientist's Perspective

Achieving a clean and quantitative deprotection of the Alloc group requires careful consideration of several experimental parameters. The narrative below is framed from the perspective of a senior scientist making rational choices for protocol development.

The Choice of Palladium Catalyst

"While Pd(PPh₃)₄ is the workhorse for this transformation, its air sensitivity can be a practical drawback in a process setting.[15] For robustness, especially in automated or larger-scale synthesis, an air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often a superior choice.[15] This precatalyst is reduced in situ to the active Pd(0) species by a suitable reducing agent, such as a silane, which may also serve as the allyl scavenger."

The Critical Role of the Allyl Scavenger

"The selection of an appropriate scavenger is arguably the most critical decision to ensure a high-yielding and clean reaction. Without an effective scavenger, the liberated allyl cation can re-alkylate the product amine, a particularly problematic side reaction with secondary amines.[13] My choice of scavenger is dictated by the nature of the substrate and the desired reaction conditions."

| Scavenger | Typical Use Case & Rationale | Potential Downsides | References |

| Morpholine | A common, inexpensive nucleophilic amine scavenger. Effective for many standard deprotections. | Can be less effective for preventing re-alkylation of secondary amines.[13] | [13] |